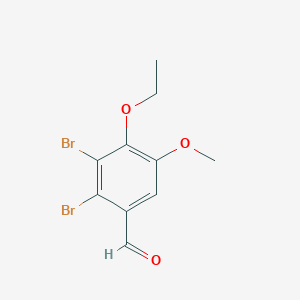

2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-3-15-10-7(14-2)4-6(5-13)8(11)9(10)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWORKZNYMQUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1Br)Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 4 Ethoxy 5 Methoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde suggests that the primary disconnections would involve the removal of the two bromine atoms. This leads back to a substituted benzaldehyde (B42025) precursor, 4-ethoxy-5-methoxybenzaldehyde. Further disconnection of the ethoxy group points towards a more fundamental precursor, 5-hydroxy-4-methoxybenzaldehyde, which can be derived from isovanillin (B20041). Alternatively, disconnection of the methoxy (B1213986) group from the initial dibrominated product could suggest a precursor derived from 3,5-dibromo-4-hydroxybenzaldehyde (B181551). The most plausible forward synthesis, however, involves the strategic bromination of a suitably substituted benzaldehyde.

Precursor Identification and Sourcing

The synthesis of this compound can be approached from readily available starting materials, primarily derivatives of vanillin (B372448) and isovanillin.

Vanillin-Derived Precursors

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available and cost-effective starting material. sphinxsai.comnih.govresearchgate.net A synthetic route originating from vanillin would first involve the ethylation of the phenolic hydroxyl group to yield 4-ethoxy-3-methoxybenzaldehyde. nih.gov This intermediate can then undergo bromination. However, the directing effects of the substituents in 4-ethoxy-3-methoxybenzaldehyde (ortho, para-directing ethoxy and methoxy groups, and a meta-directing aldehyde group) would likely lead to bromination at positions other than the desired 2 and 3 positions. A simple preparation of vanillin from 4-hydroxybenzaldehyde involves bromination to 3-bromo-4-hydroxybenzaldehyde, followed by a copper-mediated coupling with methoxide. udel.edu

Isovanillin-Derived Precursors

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) presents a more direct precursor for the desired substitution pattern. wikipedia.orgnih.govmedchemexpress.com The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin is a known process. google.comgoogle.com This precursor, upon bromination, is expected to yield the target compound due to the directing effects of the substituents.

Direct Bromination Approaches

The introduction of two bromine atoms onto the aromatic ring is achieved through direct bromination, a classic example of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Dibromination

Electrophilic aromatic bromination is a common method for synthesizing aryl bromides. nih.gov The reaction typically involves the use of molecular bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable solvent. nih.govwku.edu The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine species, leading to the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. For dibromination, the reaction conditions are typically harsher (e.g., higher temperature, longer reaction time, or excess brominating agent) compared to monobromination.

Regioselectivity and Diastereoselectivity in Bromination Reactions

The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzaldehyde ring. In the case of a precursor like 3-ethoxy-4-methoxybenzaldehyde, both the ethoxy and methoxy groups are ortho- and para-directing and are activating groups. The aldehyde group, being a deactivating group, is meta-directing. umass.edu The powerful activating and ortho, para-directing nature of the alkoxy groups will dominate the regiochemical outcome of the bromination.

Given the structure of 3-ethoxy-4-methoxybenzaldehyde, the positions ortho and para to the activating ethoxy and methoxy groups are considered for substitution. The position para to the ethoxy group is already occupied by the methoxy group, and vice versa. Therefore, bromination will be directed to the positions ortho to these groups. The 2-position is ortho to the methoxy group, and the 5-position is ortho to the ethoxy group. However, the combined activating effect of both alkoxy groups makes the remaining unsubstituted positions (2 and 6) highly susceptible to electrophilic attack. The steric hindrance from the adjacent aldehyde and ethoxy groups might influence the position of the first bromination. The second bromination would then occur at the next most activated and accessible position. The formation of the 2,3-dibromo isomer suggests a specific electronic and steric environment that favors this substitution pattern over other possibilities.

Catalytic Systems for Enhanced Bromination Efficiency

The introduction of two bromine atoms onto the benzaldehyde core, specifically at the 2 and 3 positions, requires robust and selective bromination methods. Traditional bromination using elemental bromine can sometimes lack selectivity and produce unwanted byproducts. Modern synthetic chemistry employs catalytic systems to enhance both the efficiency and regioselectivity of such transformations.

Palladium-catalyzed C–H activation has emerged as a powerful tool for the ortho-halogenation of aromatic compounds. acs.orgresearchgate.net In this approach, a directing group is used to guide the palladium catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization with a bromine source like N-bromosuccinimide (NBS). For a substituted benzaldehyde, the aldehyde group can be temporarily converted into a directing group, such as an O-methyloxime, to selectively install a bromine atom at an ortho position. acs.org While this method is highly selective for the initial ortho-bromination, the introduction of a second bromine atom would depend on the modified electronic and steric environment of the ring after the first substitution.

Lewis acid catalysts such as AlCl₃, FeCl₃, and FeBr₃ are commonly used in electrophilic aromatic halogenation to polarize the halogenating agent (e.g., Br₂), making it a more potent electrophile. wikipedia.org For a substrate already rich in electron-donating alkoxy groups like this compound, the reaction can be very rapid. The choice of catalyst and reaction conditions is critical to prevent over-bromination or side reactions. wikipedia.org In some cases, a combination of hydrobromic acid and an oxidizing agent (like H₂O₂) can be used as the brominating couple, offering a different pathway for the generation of the electrophilic bromine species. google.comgoogle.com

Recent advancements have also focused on organocatalytic methods. For instance, certain amine catalysts have been used for the α-bromination of aldehydes, although this applies to the carbon adjacent to the carbonyl, not the aromatic ring. acs.org However, the principles of catalyst design to activate substrates and reagents are continually being extended to various transformations, including aromatic halogenation.

Multi-Step Synthesis from Simpler Aromatic Precursors

The construction of this compound invariably begins with a less complex and more accessible aromatic starting material. libretexts.org A plausible synthetic route involves the sequential introduction of the ethoxy, methoxy, and bromo substituents onto a benzaldehyde framework, with careful consideration of the order of reactions to ensure correct positioning due to directing group effects. libretexts.org

Functional Group Interconversions and Orthogonal Protection Strategies

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.meimperial.ac.uk In the synthesis of the target molecule, a key FGI would be the conversion of a hydroxyl group on the aromatic ring to the required ethoxy and methoxy ethers.

Given the reactivity of the aldehyde functional group, which is susceptible to oxidation and other side reactions, it often needs to be protected during harsh reaction steps like bromination. rug.nlresearchgate.net This is accomplished by converting the aldehyde into a less reactive group, such as an acetal (by reacting it with an alcohol or diol). This protecting group can then be removed in a later step (deprotection) to regenerate the aldehyde.

In complex syntheses where multiple functional groups require protection, an orthogonal protection strategy is employed. bham.ac.uk This strategy uses protecting groups that can be removed under different, specific conditions without affecting the others. fiveable.methieme-connect.de For example, an aldehyde might be protected as an acetal (acid-labile), while a phenol (B47542) might be protected as a benzyl ether (removable by hydrogenolysis). This allows for the selective deprotection and reaction of one site in the molecule while others remain masked.

Sequential Halogenation and Alkoxylation Routes

The order of halogenation and alkoxylation steps is critical and is dictated by the principles of electrophilic aromatic substitution. The ethoxy and methoxy groups are strongly activating, ortho-, para-directing groups. The aldehyde group is a deactivating, meta-directing group.

A potential synthetic sequence could start from a precursor like 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Alkoxylation: The hydroxyl group would first be converted to an ethoxy group.

First Bromination: With two activating alkoxy groups at positions 3 (ethoxy) and 4 (methoxy), the first electrophilic bromination would be directed to the most activated available positions, which are ortho and para to these groups. The most likely position for the first bromine atom would be at C6, which is para to the ethoxy group and ortho to the methoxy group.

Second Bromination: The introduction of the second bromine atom is more challenging. With the C6 position blocked, the second bromine must be directed to one of the remaining positions. The combined directing effects of the substituents and potential steric hindrance must be carefully considered to achieve the desired 2,3-dibromo substitution pattern.

Alternatively, sequential nucleophilic aromatic substitution (SNAr) can be employed on precursors bearing suitably located leaving groups (like fluorine or nitro groups), which are displaced by alkoxides and other nucleophiles. nih.govmdpi.com

Etherification Methods for Ethoxy and Methoxy Group Incorporation

The incorporation of the ethoxy and methoxy groups is typically achieved through etherification of a corresponding phenol precursor.

The Williamson ether synthesis is a widely used and classical method for preparing ethers. wikipedia.org This reaction involves the deprotonation of a phenol with a base (like sodium hydroxide or potassium carbonate) to form a nucleophilic phenoxide ion. This ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, such as ethyl iodide or dimethyl sulfate, to form the desired ether. wikipedia.orgorientjchem.org

Modern advancements have provided alternative, often milder, methods for etherification. These include copper- and palladium-catalyzed cross-coupling reactions, which can form aryl ethers from aryl halides and alcohols under relatively mild conditions. google.comorganic-chemistry.org These methods can offer advantages in terms of substrate scope and functional group tolerance.

Below is a table summarizing typical conditions for etherification reactions relevant to the synthesis of alkoxybenzaldehydes.

| Precursor | Reagent | Catalyst/Base | Solvent | Product | Reference |

| Isovanillin | Bromoethane | Potassium Carbonate | Water | 3-Ethoxy-4-methoxybenzaldehyde | google.com |

| Vanillin | Diethyl sulfate | Sodium Hydroxide | Water | 4-Ethoxy-3-methoxybenzaldehyde | nih.gov |

| 4-hydroxy benzaldehyde | Phenacyl bromide | Triethylamine | Methanol (B129727) | 4-Phenacyloxy benzaldehyde | orientjchem.org |

| Aryl Iodides | Aliphatic Alcohols | Copper Catalyst | Toluene | Aryl Alkyl Ethers | organic-chemistry.org |

This table presents data for analogous etherification reactions to illustrate common methodologies.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and waste. This involves systematically varying parameters such as temperature, reaction time, and the stoichiometry of reagents and catalysts.

Solvent Effects in Synthesis

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and even the position of chemical equilibria.

In electrophilic bromination , the polarity of the solvent can affect the stability of the charged intermediates (arenium ions). While non-polar solvents like tetrachloromethane are sometimes used, more polar solvents may be required for less reactive substrates. wikipedia.org However, highly polar, coordinating solvents can sometimes complex with the Lewis acid catalyst, reducing its activity.

For Williamson ether synthesis , which proceeds via an SN2 mechanism, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often ideal. These solvents can solvate the cation (e.g., Na⁺ or K⁺) effectively while leaving the phenoxide nucleophile relatively unsolvated and highly reactive.

The following table illustrates the effect of solvent choice on reactions involving benzaldehyde derivatives, as reported in the literature for analogous systems.

| Reactants | Catalyst | Solvent | Yield/Outcome | Reference |

| Benzaldehyde, NH₂OH·HCl | SiO₂-Cl | Solvent-free | Best yield | researchgate.net |

| Benzaldehyde, 2-Naphthol, Semicarbazide | PTSA/NaOAc | THF | Good yield at room temp | researchgate.net |

| Benzaldehyde, 2-Naphthol, Semicarbazide | PTSA/NaOAc | Solvent-free | Good yield at elevated temp | researchgate.net |

| o-chloronitrobenzene, benzaldehyde | Deep eutectic solvent | DMSO | 46% yield | nih.gov |

| o-chloronitrobenzene, benzaldehyde | Deep eutectic solvent | Solvent-free | 78% yield | nih.gov |

This table demonstrates how solvent selection can significantly influence reaction efficiency in syntheses involving benzaldehyde and related aromatic compounds.

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the bromination reaction to produce this compound are significantly influenced by temperature. Generally, for the bromination of substituted benzaldehydes, the reaction temperature is carefully controlled to manage the reaction rate and prevent undesirable side reactions.

In related bromination reactions of alkoxy-substituted benzaldehydes, the temperature is typically maintained within a range of 0°C to 100°C. google.comgoogle.com More specifically, a preferred temperature range is often cited as being between 5°C and 60°C. google.comgoogle.com Operating within this range generally provides a balance between a feasible reaction rate and the minimization of by-product formation.

Lower temperatures are often favored to enhance the selectivity of the bromination, reducing the likelihood of over-bromination or oxidation of the aldehyde functional group. Conversely, higher temperatures can accelerate the reaction, but may also lead to a decrease in selectivity and the formation of impurities. The specific optimal temperature is dependent on the substrate, the brominating agent, and the solvent system employed.

The influence of pressure on the kinetics of this type of liquid-phase aromatic bromination is not extensively documented in the public literature, suggesting that these reactions are typically carried out at atmospheric pressure. Significant pressure variations are not commonly employed as a primary means of controlling the reaction kinetics for the synthesis of brominated benzaldehydes.

Table 1: Temperature Conditions for Bromination of Substituted Benzaldehydes

| Starting Material | Brominating Agent | Solvent | Temperature Range (°C) | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Vanillin | Bromine/H₂O₂ | Chloroform/Aqueous HBr | 5 - 60 | Not Specified | google.com |

| Veratraldehyde | HBr/Oxidizer | Aqueous HBr | 0 - 100 | 5 - 60 | google.com |

| Vanillin | Bromine/H₂O₂/NaNO₂ | Chloroform/Aqueous HBr | Not Specified | Not Specified | google.com |

Catalyst Selection and Loading

The selection of a catalyst or initiator is crucial in the synthesis of this compound to facilitate the electrophilic substitution of bromine onto the aromatic ring. While direct bromination with molecular bromine can proceed, particularly with activated aromatic systems, catalysts are often employed to enhance the reaction rate and control regioselectivity.

For the bromination of hydroxy and/or alkoxybenzaldehydes, the reaction can be initiated using an alkali metal nitrite, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂). google.com The amount of the nitrite initiator used is typically in the range of 0.01 to 0.2 moles per mole of the benzaldehyde starting material. A more preferred range for the initiator loading is between 0.05 and 0.15 moles per mole of the aldehyde. google.com

The bromination can also be carried out using a brominating couple, which consists of hydrobromic acid (HBr) and a bromide ion oxidizer. google.com In this system, the oxidizer regenerates bromine in situ, which then acts as the electrophile. This approach can be advantageous as it avoids the direct handling of large quantities of elemental bromine.

Table 2: Catalyst/Initiator Loading for Bromination of Substituted Benzaldehydes

| Catalyst/Initiator | Starting Material | Molar Ratio (Catalyst:Substrate) | Reference |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Vanillin | 0.01 - 0.2 | google.com |

| Sodium Nitrite (NaNO₂) | Vanillin | 0.05 - 0.15 (preferred) | google.com |

Isolation and Purification Techniques for Synthetic Products

Following the synthesis of this compound, a multi-step isolation and purification process is necessary to obtain the product in a pure form. The choice of techniques depends on the physical properties of the product and the nature of the impurities present.

A common initial step involves quenching the reaction mixture, followed by extraction. The crude product can be dissolved in a suitable organic solvent and washed with an aqueous solution, such as sodium carbonate or sodium bisulfite, to remove unreacted bromine and acidic by-products. orgsyn.orgchemicalcas.com For instance, washing with a 10% sodium carbonate solution can be effective in removing acidic impurities. chemicalcas.com

For the purification of brominated aldehydes, the formation of a bisulfite addition compound is a highly effective method. orgsyn.org The crude product is treated with a saturated sodium bisulfite solution, which selectively reacts with the aldehyde to form a solid adduct. This adduct can be filtered off, washed with an organic solvent like alcohol and then ether, and subsequently decomposed by treatment with an excess of sodium carbonate solution to regenerate the pure aldehyde. The purified aldehyde can then be recovered by steam distillation. orgsyn.org

Alternatively, recrystallization from a suitable solvent system can be employed to purify the solid product. The selection of the solvent is critical and is based on the solubility profile of the compound—ideally, the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

Finally, chromatographic techniques, such as column chromatography, can be utilized for further purification if necessary, particularly for removing closely related impurities. The choice of the stationary and mobile phases would be determined by the polarity of the target compound and its impurities.

Table 3: Common Purification Techniques for Aldehydes

| Technique | Description | Application | Reference |

|---|---|---|---|

| Aqueous Wash | Removal of acidic impurities and unreacted reagents. | Initial work-up of the crude product. | chemicalcas.com |

| Bisulfite Adduct Formation | Selective separation of the aldehyde from non-aldehydic impurities. | Purification of crude aldehyde mixtures. | orgsyn.org |

| Steam Distillation | Separation of volatile compounds from non-volatile impurities. | Recovery of the pure aldehyde from the decomposed bisulfite adduct. | orgsyn.org |

| Recrystallization | Purification of solid compounds based on differential solubility. | Final purification of the solid product. | |

| Column Chromatography | Separation of components in a mixture based on differential adsorption. | High-purity separations. |

Reactivity and Transformations of 2,3 Dibromo 4 Ethoxy 5 Methoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key reactive center in the molecule, susceptible to a range of transformations.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test.

Hypothetical Reaction:

Despite the feasibility of this reaction, no specific examples or detailed procedures for the oxidation of 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde have been reported in the scientific literature.

Reduction Reactions to Alcohol Derivatives

The aldehyde can be reduced to the corresponding primary alcohol, (2,3-Dibromo-4-ethoxy-5-methoxyphenyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is also a viable method.

Hypothetical Reaction:

Specific literature detailing the reduction of this compound is not available.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. This can lead to the formation of a variety of products, such as cyanohydrins (with the addition of cyanide), hemiacetals and acetals (with the addition of alcohols), and imines (with the addition of primary amines).

Hypothetical Reaction with a Grignard Reagent:

No documented studies of nucleophilic addition reactions specifically with this compound have been found.

Knoevenagel Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. This reaction would lead to the formation of a new carbon-carbon double bond.

Hypothetical Reaction with Malonic Acid:

There is no specific information in the literature regarding the use of this compound in Knoevenagel condensation reactions.

Reactivity of the Aryl Halide Moieties

The two bromine atoms on the aromatic ring can potentially undergo substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for this compound, where a nucleophile replaces one or both of the bromine atoms. masterorganicchemistry.comyoutube.com The rate of SNAr reactions is generally enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. youtube.com In this compound, the aldehyde group is electron-withdrawing and is ortho to the bromine at position 3, which could facilitate substitution at this position.

However, the presence of electron-donating ethoxy and methoxy (B1213986) groups on the ring would generally be expected to deactivate the ring towards nucleophilic attack. The interplay of these activating and deactivating effects would influence the feasibility and regioselectivity of any SNAr reaction.

Hypothetical Reaction with Sodium Methoxide:

Specific examples of nucleophilic aromatic substitution reactions involving this compound are not reported in the available scientific literature.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org For this compound, the presence of two bromine atoms offers the potential for mono- or di-substitution, with regioselectivity being a key consideration. The electronic environment of the C-Br bonds—influenced by the adjacent aldehyde and alkoxy groups—plays a crucial role in determining which bromine atom reacts preferentially.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orgyoutube.com It is widely used to form aryl-aryl bonds. mdpi-res.com The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov

For this compound, the C-Br bond at the C3 position is flanked by two electron-donating alkoxy groups, while the C-Br at C2 is adjacent to the electron-withdrawing aldehyde group. Generally, C-Br bonds at more electron-deficient positions are more reactive towards oxidative addition. researchgate.net Therefore, preferential coupling at the C2 position would be expected. However, steric hindrance from the adjacent aldehyde group and the C3-bromo substituent could influence this selectivity.

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Aryl-B(OH)₂, Vinyl-B(OH)₂ | Coupling Partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the Pd catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, H₂O | Dissolves reactants and facilitates the reaction |

| Temperature | Room Temperature to 120 °C | Provides energy to overcome activation barriers |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.orgnih.gov The reaction can also be performed under copper-free conditions. nih.govnih.gov The catalytic cycle involves the palladium-catalyzed activation of the aryl halide and a copper-acetylide intermediate that participates in the transmetalation step. libretexts.org

Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on this compound is dictated by the relative reactivity of the two C-Br bonds. Studies on other dihaloarenes have shown that the reaction often occurs at the more electrophilic site. libretexts.org This would again favor initial reaction at the C2 position. By carefully controlling the stoichiometry of the alkyne, selective mono-alkynylation could potentially be achieved.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The mechanism proceeds through oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgnih.govnih.gov

The reactivity in the Heck reaction also depends on the ease of oxidative addition, suggesting a preference for the C2 position of this compound. The choice of alkene, catalyst, ligand, and base can be optimized to control the reaction outcome and yield. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is known for its excellent trans selectivity in the resulting alkene product. organic-chemistry.org

Lithium-Halogen Exchange and Subsequent Quenching Reactions

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. researchgate.net This reaction is typically very fast, often occurring at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu The rate of exchange generally follows the trend I > Br > Cl. harvard.edu

For this compound, the bromine atoms are susceptible to exchange. The regioselectivity of this exchange is influenced by both electronic and steric factors, as well as the potential for chelation by the adjacent alkoxy groups. The oxygen atoms of the methoxy and ethoxy groups can coordinate to the lithium reagent, directing the exchange to a nearby position. In this molecule, the C3-Br is ortho to the C4-ethoxy group, and the C2-Br is ortho to the aldehyde (which would likely be attacked by the alkyllithium) and meta to the C5-methoxy group. Selective bromine-lithium exchange at the C3 position might be favored due to chelation with the C4-ethoxy group, provided the aldehyde is protected or a sufficient excess of the lithium reagent is used.

Once formed, the resulting aryllithium intermediate is a potent nucleophile and can be trapped (quenched) by a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups onto the aromatic ring.

Interactive Table: Examples of Quenching Electrophiles

| Electrophile | Reagent Example | Product Functional Group |

| Protons | H₂O, CH₃OH | -H (Dehalogenation) |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic Acid) |

| Aldehydes/Ketones | Acetone, Benzaldehyde (B42025) | -C(OH)R₂ (Secondary/Tertiary Alcohol) |

| Alkyl Halides | CH₃I, CH₃CH₂Br | -R (Alkylation) |

| Borates | B(OMe)₃, B(OiPr)₃ | -B(OH)₂ (Boronic Acid, after hydrolysis) |

| Disulfides | (PhS)₂ | -SPh (Thioether) |

Reactivity of the Ether Linkages

The ethoxy and methoxy groups are generally stable, but they can be cleaved under specific conditions to yield the corresponding phenols.

Selective Demethylation/De-ethylation

The cleavage of aryl ethers, such as the methoxy and ethoxy groups in the title compound, typically requires strong acids like HBr or HI, or Lewis acids like boron tribromide (BBr₃). libretexts.orgwikipedia.orgopenstax.org The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack by a halide or another nucleophile on the alkyl group (SN2 mechanism) or formation of a carbocation (SN1 mechanism). openstax.orgorganic-chemistry.org

Selective cleavage between a methyl and an ethyl ether can be challenging. However, methyl ethers are often more reactive towards cleavage than ethyl ethers under certain conditions due to the lower steric hindrance of the methyl group for SN2 attack. Reagents like boron trichloride (B1173362) (BCl₃) or certain thiolates are known to exhibit some selectivity for demethylation over de-ethylation. The choice of reagent and reaction conditions is critical to achieve selective deprotection.

Mechanistic Investigations of Key Transformations

Mechanism of Regioselective Suzuki Coupling: The key step determining regioselectivity is the initial oxidative addition of Pd(0) to one of the C-Br bonds. nih.gov The relative rates of oxidative addition at C2 versus C3 are influenced by:

Electronic Effects: The electron-withdrawing aldehyde group at C1 deactivates the ortho C6 position but activates the C2 position towards oxidative addition by lowering the electron density. Conversely, the electron-donating alkoxy groups at C4 and C5 increase electron density at C3, potentially slowing the rate of oxidative addition at this site.

Steric Effects: The C2 position is sterically hindered by the adjacent aldehyde group and the C3-bromine. The C3 position is flanked by the C2-bromine and the C4-ethoxy group. The steric hindrance around each bromine atom can influence the approach of the bulky palladium catalyst complex.

Chelation: The oxygen of the C4-ethoxy group could potentially coordinate to the palladium center, directing the oxidative addition to the ortho C3 position.

The interplay of these factors determines the final product ratio. In many dihaloarenes, electronic effects dominate, favoring reaction at the more electron-poor site. researchgate.net

Mechanism of Lithium-Halogen Exchange: The mechanism of lithium-halogen exchange is complex and can proceed through different pathways. researchgate.netmdpi.comsoton.ac.uk

Ate-Complex Mechanism: This pathway involves the nucleophilic attack of the carbanionic part of the organolithium reagent (e.g., the butyl anion from n-BuLi) on a bromine atom to form an intermediate "ate-complex". harvard.edu This complex then collapses to form the new organolithium species and the alkyl bromide.

Single Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating a radical anion which then fragments.

The presence of chelating alkoxy groups, as in this compound, can accelerate the reaction and influence regioselectivity by pre-coordinating the alkyllithium reagent, favoring exchange at a nearby bromine atom. harvard.edu

Derivatives and Analogs of 2,3 Dibromo 4 Ethoxy 5 Methoxybenzaldehyde

Design Principles for Structural Modification

The design of derivatives from the parent compound, 2,3-dibromo-4-ethoxy-5-methoxybenzaldehyde, is guided by established principles of medicinal and materials chemistry. These principles often aim to modulate biological activity or material properties through systematic structural changes.

Key design strategies include:

Bioisosteric Replacement: The bromine atoms can be replaced with other halogens (Cl, F) or pseudo-halogens (CN, CF3) to alter the electronic and lipophilic character of the molecule. Similarly, the ethoxy and methoxy (B1213986) groups can be replaced by other alkyl or aryl ethers, or even hydroxyl or thioether groups, to probe the impact of hydrogen bonding capability and steric bulk.

Functional Group Interconversion: The aldehyde group is a highly reactive handle for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to imines, oximes, or hydrazones. ncert.nic.in These transformations not only change the chemical reactivity but also introduce new points for further derivatization.

Structure-Activity Relationship (SAR) Studies: In the context of drug design, systematic modifications are made to understand the relationship between the chemical structure and biological activity. For instance, in the development of bromophenol derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors, it was found that a tricyclic scaffold and the presence of multiple bromine atoms were important for inhibitory activity. nih.gov Similar principles can be applied to derivatives of this compound to optimize for a desired biological effect. Substituted benzaldehydes have been designed to bind to human hemoglobin, thereby increasing its oxygen affinity, which could be beneficial in treating conditions like sickle cell disease. nih.govgoogle.com

The following table outlines potential structural modifications based on these design principles:

Table 1: Design Principles for Structural Modification| Modification Strategy | Target Moiety | Potential New Groups | Anticipated Effect |

|---|---|---|---|

| Halogen Substitution | Bromine | F, Cl, I | Altered electronics and lipophilicity |

| Alkoxy Group Variation | Ethoxy, Methoxy | Propoxy, Benzyloxy, OH | Modified steric bulk and H-bonding |

| Aldehyde Transformation | Aldehyde | Carboxylic acid, Alcohol, Imine | Altered reactivity and polarity |

Synthesis of Substituted Bromophenol Derivatives

The synthesis of substituted bromophenol derivatives from precursors like this compound often involves the demethylation or dealkylation of the alkoxy groups. A common reagent for the demethylation of aryl methyl ethers to yield the corresponding phenols is boron tribromide (BBr3). mdpi.com This reaction is typically carried out in an inert solvent like dichloromethane.

For instance, the O-demethylation of diaryl methanes containing methoxy groups with BBr3 is an effective strategy for synthesizing bioactive phenols. mdpi.com This methodology could be applied to this compound to selectively cleave the methoxy group, yielding a bromophenol derivative. The selective cleavage of the ethoxy group versus the methoxy group would depend on the reaction conditions and the relative lability of the ether bonds. Generally, methyl ethers are more readily cleaved by BBr3 than ethyl ethers.

Furthermore, the synthesis of various bromophenol derivatives has been a subject of interest due to their biological activities. nih.gov For example, a series of bromophenol derivatives were synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs. nih.gov The synthesis often starts from commercially available brominated phenols which are then subjected to further functionalization.

Formation of Polybrominated Benzaldehyde (B42025) Analogs

The synthesis of polybrominated benzaldehyde analogs can be achieved through direct bromination of a substituted benzaldehyde precursor. The conditions for bromination, such as the solvent and the brominating agent, can influence the regioselectivity and the extent of bromination. For example, the bromination of phenol (B47542) in different solvents like carbon disulfide or glacial acetic acid can lead to different ratios of ortho- and para-bromophenol. orgsyn.org

In the case of a highly substituted ring like that of this compound, further bromination would likely be challenging due to the steric hindrance and the deactivating effect of the existing bromine atoms and the aldehyde group. However, if starting from a less brominated precursor, such as 4-ethoxy-5-methoxybenzaldehyde, controlled bromination could potentially yield the desired 2,3-dibromo product or other polybrominated analogs. The synthesis of polybrominated diphenyl ethers, which are structurally related to polybrominated benzaldehydes, has been reported and involves the coupling of brominated phenols. nih.gov

A study on the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) involved the use of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) as a key intermediate. sci-hub.se This highlights that polybrominated benzaldehydes are valuable precursors in the synthesis of other complex molecules.

Structural Variation of Alkoxy Groups

The alkoxy groups on the benzaldehyde ring can be varied to modulate the compound's properties. The synthesis of analogs with different alkoxy groups can be achieved through Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. orientjchem.org For example, starting from a dihydroxy-methoxybenzaldehyde precursor, one could selectively alkylate the hydroxyl groups with different alkyl halides (e.g., ethyl iodide, propyl bromide) to introduce varied alkoxy chains.

The synthesis of a homologous series of 4-(n-alkoxy)-3-methoxybenzaldehyde semicarbazones starting from vanillin (B372448) via alkylation with n-alkyl bromides demonstrates the feasibility of varying the alkoxy chain length. tandfonline.com Similarly, methods for the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and a halogenated ethane (B1197151) have been developed, showcasing the interchangeability of methoxy and ethoxy groups. google.com

The modification of alkoxy groups is a common strategy in medicinal chemistry. For example, a method for the selective chemical modification of DNA using alkoxy- and benzyloxyamines has been reported, indicating the importance of these functional groups in chemical biology. nih.gov

Exploration of Heterocyclic Annulation Reactions

The aldehyde functionality of this compound is a key feature that allows for its participation in various heterocyclic annulation reactions. These reactions are powerful tools for the construction of complex, fused ring systems.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can promote a wide range of annulation reactions involving aldehydes. bohrium.com For instance, NHCs can catalyze the [4+2] annulation of α,β-unsaturated aldehydes with other partners to form dihydropyranones. bohrium.com They can also mediate the [3+3] annulation of N-Ts indolin-3-ones with ynals. bohrium.com While this compound is not an α,β-unsaturated aldehyde, it can be derivatized to participate in such reactions.

Furthermore, aldehydes can undergo condensation reactions with active methylene (B1212753) compounds in Knoevenagel or aldol-type reactions to form α,β-unsaturated systems, which are then poised for subsequent annulation. researchgate.net For example, the reaction of substituted salicylaldehydes with active methylene compounds can lead to coumarin (B35378) derivatives. researchgate.net

The following table summarizes some potential heterocyclic annulation reactions:

Table 2: Potential Heterocyclic Annulation Reactions| Reaction Type | Reactant Partner | Potential Heterocyclic Product | Catalyst/Conditions |

|---|---|---|---|

| Pictet-Spengler | Tryptamine | Tetrahydro-β-carboline | Acid catalysis |

| Bischler-Napieralski | β-Arylethylamide (from derivative) | Dihydroisoquinoline | Dehydrating agent (e.g., POCl₃) |

| Hantzsch Dihydropyridine (B1217469) Synthesis | β-Ketoester, Ammonia (B1221849) | Dihydropyridine | Acetic acid |

Derivatives as Precursors for Complex Chemical Structures

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules. The presence of multiple functional groups in this compound—the aldehyde, the alkoxy groups, and the bromine atoms—makes it a particularly versatile starting material.

The aldehyde group can be used in olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to form substituted styrenes. These styrenes can then undergo further transformations, including polymerization or participation in cycloaddition reactions. The Corey-Fuchs reaction allows for the conversion of aldehydes into terminal alkynes, opening up another avenue for synthetic elaboration. wikipedia.org

The bromine atoms on the aromatic ring are ideal handles for cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of biaryl systems or the introduction of other functional groups. A one-pot reduction/cross-coupling procedure for the synthesis of substituted benzaldehydes from bromo-substituted Weinreb amides has been developed, showcasing the utility of bromine atoms in building molecular complexity. acs.orgrug.nl

The synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, a labeled analog, highlights the use of such compounds as intermediates for preparing biologically relevant molecules and probes for metabolic studies. whiterose.ac.uk The strategic placement of functional groups and isotopic labels allows for the detailed investigation of biological processes.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms. For 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde, ¹H and ¹³C NMR spectra would be essential for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the ethoxy and methoxy (B1213986) groups.

A thorough search of scientific databases and chemical literature did not yield any published ¹H or ¹³C NMR data for this compound. Therefore, no data table for chemical shifts (δ) and coupling constants (J) can be presented.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde (C=O stretch), ether (C-O stretch), and aromatic (C=C stretch) functionalities.

However, specific experimental IR spectra for this compound are not available in the reviewed literature. Consequently, a data table of its characteristic absorption bands cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as the substituted benzene ring and the aldehyde group in this compound. The wavelength of maximum absorption (λmax) is a key parameter obtained from this analysis.

No experimental UV-Vis spectroscopic data for this compound has been reported in the public domain. As a result, a data table of its electronic transitions is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight and characteristic isotopic patterns due to the presence of two bromine atoms.

While the molecular weight can be calculated, specific experimental mass spectrometry data, including fragmentation patterns for this compound, have not been published. sunankalijaga.org Therefore, a detailed analysis of its mass spectrum cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

A search for crystallographic data for this compound in established databases revealed no published X-ray crystal structures. Thus, no crystallographic data table can be presented.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic structure of molecules. researchgate.net Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), have proven effective for accurately modeling substituted benzaldehydes. researchgate.netresearchgate.net These calculations are used to determine the most stable conformation of a molecule by optimizing its geometry to a minimum on the potential energy surface.

For substituted benzaldehydes, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are key structural features. In a related compound, 3-Ethoxy-4-hydroxy benzaldehyde (B42025), DFT calculations have shown that the bond lengths and angles are influenced by the electronic nature of the substituents. rasayanjournal.co.in For instance, the C=O bond of the aldehyde group and the C-O bonds of the ether functionalities have characteristic lengths that are well-reproduced by B3LYP calculations. rasayanjournal.co.in

In 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde, the presence of bulky bromine atoms alongside the ethoxy and methoxy (B1213986) groups would be expected to introduce some steric strain, potentially leading to minor deviations from planarity. The optimized geometry would reflect a balance between electronic effects (resonance and induction) and steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound (3-Ethoxy-4-hydroxy benzaldehyde) Calculated via DFT/B3LYP/6-311++G(d,p) rasayanjournal.co.in

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.396 | C6-C1-C2 | 119.5 |

| C1-C7 (C-CHO) | 1.481 | C2-C3-O (ethoxy) | 115.3 |

| C7=O8 (C=O) | 1.213 | C3-C4-O (hydroxy) | 118.9 |

| C3-O (ethoxy) | 1.365 | O-C-C (ethoxy) | 108.1 |

| C4-O (hydroxy) | 1.362 | C2-C3-C4 | 121.4 |

This data is for 3-Ethoxy-4-hydroxy benzaldehyde and serves as a reference for the types of parameters obtained through DFT calculations. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For related compounds like 3-Ethoxy-4-hydroxy benzaldehyde, the HOMO is typically distributed over the benzene ring and the electron-donating ethoxy and hydroxyl groups, while the LUMO is often localized on the electron-withdrawing benzaldehyde moiety. researchgate.net This distribution dictates the sites of electrophilic and nucleophilic attack.

In this compound, the electron-donating ethoxy and methoxy groups and the electron-withdrawing bromine atoms and aldehyde group would all influence the FMOs. The HOMO would likely have significant contributions from the oxygen lone pairs and the π-system of the ring, while the LUMO would be centered on the aldehyde group and influenced by the C-Br antibonding orbitals.

Table 2: FMO Parameters for a Related Compound (3-Ethoxy-4-hydroxy benzaldehyde) researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.98 |

| ELUMO | -1.94 |

| Energy Gap (ΔE) | 4.04 |

This data is for 3-Ethoxy-4-hydroxy benzaldehyde and illustrates the typical energy values derived from FMO analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. juniperpublishers.com It localizes the molecular wave function into Lewis-like structures, revealing charge transfer events and hyperconjugative interactions. researchgate.netjuniperpublishers.com The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the strength of these intramolecular charge-transfer events.

Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) for a Related Compound (3-Ethoxy-4-hydroxy benzaldehyde) rasayanjournal.co.in

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 20.5 |

| π(C2-C3) | π(C4-C5) | 21.8 |

| LP(2) O (ethoxy) | π(C2-C3) | 23.4 |

| LP(2) O (hydroxy) | π(C4-C5) | 18.7 |

This data is for 3-Ethoxy-4-hydroxy benzaldehyde and demonstrates key hyperconjugative interactions. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.

For benzaldehyde derivatives, the most negative potential is consistently located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. rasayanjournal.co.inresearchgate.net This makes it the primary site for protonation and electrophilic interactions. Positive potential regions are typically found around the hydrogen atoms, particularly the aldehyde proton. In this compound, the MEP map would show a deep red region near the carbonyl oxygen. The bromine atoms, due to the phenomenon of the "sigma-hole," might present a region of positive potential on their outermost surface, making them potential halogen bond donors. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy. DFT calculations are widely used to compute vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.gov Calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, allowing for a confident assignment of experimental spectra. nih.govresearchgate.net

For NMR, predicting chemical shifts involves calculating the magnetic shielding tensors. The chemical shifts for an isomer, 4-Ethoxy-3-methoxybenzaldehyde, have been reported experimentally. chemicalbook.com Theoretical calculations for this compound would allow for a direct prediction of its 1H and 13C NMR spectra. The presence of two bromine atoms would significantly influence the chemical shifts of the adjacent aromatic proton and carbon atoms due to their electronegativity and anisotropic effects.

Table 4: Experimental 1H NMR Chemical Shifts for an Isomeric Compound (4-Ethoxy-3-methoxybenzaldehyde) chemicalbook.com

| Assignment | Shift (ppm) | Multiplicity |

| Aldehyde H | 9.848 | Singlet |

| Aromatic H | 7.441 | Doublet |

| Aromatic H | 7.413 | Doublet of Doublets |

| Aromatic H | 6.971 | Doublet |

| -OCH2- | 4.194 | Quartet |

| -OCH3 | 3.936 | Singlet |

| -CH3 (ethoxy) | 1.514 | Triplet |

This data is for 4-Ethoxy-3-methoxybenzaldehyde in CDCl3 and provides a reference for expected chemical shifts. chemicalbook.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies (the energy difference between the reactants and the transition state) helps in understanding reaction kinetics and predicting the feasibility of a reaction pathway.

While specific reaction mechanism studies involving this compound are not available in the searched literature, theoretical methods could be applied to study its various potential reactions. For example, the mechanism of nucleophilic addition to its carbonyl group, electrophilic aromatic substitution on the ring, or reactions involving the bromo substituents could be thoroughly investigated. Such studies would involve locating the transition state structures and using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. ufla.br

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govresearchgate.netcolumbia.edu The aldehyde functionality of 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde makes it an ideal candidate for a variety of named MCRs.

Substituted benzaldehydes are cornerstone reactants in seminal MCRs such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org In a typical Passerini reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov The electronic nature of the substituents on the benzaldehyde (B42025) ring can influence the reaction rate and yield. The electron-donating alkoxy groups on the title compound would be expected to modulate the reactivity of the aldehyde group in such transformations.

Similarly, the Ugi four-component reaction (U-4CC) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.orgnih.gov These products often serve as peptidomimetics and are valuable in medicinal chemistry for creating libraries of diverse compounds for drug discovery. organic-chemistry.org The steric hindrance from the ortho-bromo and methoxy (B1213986) groups, along with the electronic effects of all substituents in this compound, would play a crucial role in the stereochemical outcome and efficiency of these reactions.

Furthermore, substituted aldehydes are key components in the synthesis of various heterocyclic structures through MCRs. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, which is a three-component reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt, yields dihydropyridines, a scaffold present in numerous bioactive molecules. nih.gov The Biginelli reaction, another three-component process, uses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov The specific substitution pattern of this compound offers a unique opportunity to synthesize highly functionalized and sterically congested heterocyclic compounds that would be challenging to access through traditional multi-step syntheses. mdpi.comnih.govmdpi.comuobaghdad.edu.iqresearchgate.net

Table 1: Prominent Multi-Component Reactions Involving Aldehydes

| Reaction Name | Reactants | Product Type |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, Urea | Dihydropyrimidinone |

Role in the Synthesis of Natural Product Scaffolds

Halogenated natural products are a diverse class of secondary metabolites with a wide range of biological activities. columbia.edu The synthesis of these complex molecules often requires the use of halogenated building blocks. columbia.eduwikipedia.org this compound serves as a highly functionalized starting material for the construction of scaffolds that mimic or are analogues of natural products. researchgate.netmdpi.com

The bromine atoms on the aromatic ring are not merely passive substituents; they can be used as synthetic handles for further transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), to introduce additional complexity and build the carbon skeleton of the target natural product. nih.gov The aldehyde group can be elaborated through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce side chains, or it can be reduced to an alcohol or oxidized to a carboxylic acid, providing further avenues for functionalization. nih.gov

For example, the synthesis of polyhalogenated natural products found in marine algae often involves the strategic use of brominated aromatic precursors. researchgate.net The presence of both bromine and alkoxy groups on the benzaldehyde allows for a modular approach to the synthesis of complex natural product analogues. The alkoxy groups can influence the conformation of the molecule and its interactions with biological targets, while the bromine atoms can be retained in the final product or replaced to fine-tune its properties. The synthesis of flavonoid analogues, for instance, has been achieved using highly functionalized chalcones derived from substituted benzaldehydes.

Precursor to Ligands for Catalysis

The development of new ligands is crucial for advancing the field of homogeneous catalysis. nih.gov Polysubstituted aromatic compounds are frequently used as scaffolds for the synthesis of ligands for transition metal catalysts. The functional groups on this compound can be readily converted into coordinating groups for metal ions.

For instance, the aldehyde can be transformed into an imine or an oxime, which can act as a directing group in C-H activation reactions or as a coordinating moiety in a ligand. The reaction of the aldehyde with a suitable diamine can lead to the formation of Schiff base ligands. These ligands, particularly those derived from dihydroxybenzaldehydes, have been shown to form stable complexes with various transition metals like Cu(II), Co(II), and Zn(II). researchgate.netresearchgate.net The electronic properties and steric bulk of the ligand, which are influenced by the bromo and alkoxy substituents, can have a profound impact on the catalytic activity and selectivity of the resulting metal complex.

The bromine atoms can also be exploited in ligand synthesis. They can be replaced by phosphine (B1218219) groups via metal-catalyzed P-C bond formation or by other heteroatomic groups, leading to the creation of bidentate or polydentate ligands. The unique substitution pattern of this compound allows for the design of ligands with specific spatial arrangements of coordinating atoms, which can be used to control the stereochemical outcome of catalytic reactions.

Intermediate in the Preparation of Advanced Materials

Aromatic aldehydes and their derivatives are important intermediates in the synthesis of a variety of advanced materials, including polymers with specific thermal and electronic properties. nih.govresearchgate.netcmu.edursc.org Polyhalogenated aromatic compounds, in particular, are investigated for their potential use in flame-retardant materials and as precursors to conjugated polymers for electronic applications.

The aldehyde functionality of this compound can participate in polymerization reactions. For example, o-phthalaldehyde (B127526) is known to undergo chain-growth polymerization to form polyphthalaldehyde (PPA), a polymer that can rapidly depolymerize in the presence of acid. nih.gov While the polymerization of more substituted benzaldehydes is less common, the reactivity of the aldehyde group allows for its incorporation into polymer backbones through polycondensation reactions. For instance, reaction with diols or diamines can lead to the formation of polyesters or polyamides, respectively. Lignin-derived phenolic aldehydes have been used to create bio-based polyesters and polyurethanes. mdpi.com

The bromine atoms on the aromatic ring can enhance the thermal stability and flame-retardant properties of the resulting polymers. Furthermore, these bromine atoms can be used as sites for post-polymerization modification, allowing for the tuning of the material's properties. The presence of the alkoxy groups can improve the solubility and processability of the polymers. The combination of these features makes this compound a promising intermediate for the development of new functional materials.

Table 2: Potential Polymer Types from this compound

| Polymer Type | Potential Co-monomer(s) | Key Features of Resulting Polymer |

| Polyester | Diols, Diacids | Enhanced thermal stability, potential flame retardancy |

| Polyurethane | Diisocyanates, Polyols | Bio-based potential, modified mechanical properties |

| Polyamide | Diamines, Diacids | High-performance characteristics, thermal resistance |

| Conjugated Polymer | Acetylenic compounds (via cross-coupling) | Electronic and optical properties for device applications |

Development of Novel Synthetic Pathways

The unique structure of this compound makes it a valuable substrate for the development and exploration of new synthetic methodologies. researchgate.netrug.nlresearchgate.net The presence of multiple, electronically distinct functional groups allows for the investigation of selective and sequential reactions.

The development of tandem or domino reactions is another area where this compound could be of use. nih.gov For instance, a reaction could be initiated at the aldehyde group, which then triggers a subsequent cyclization involving one of the bromine atoms. The synthesis of complex heterocyclic systems from simple starting materials is a major goal in organic chemistry, and highly functionalized substrates like this compound are ideal for testing new reaction cascades.

Furthermore, the synthesis of the title compound itself presents a challenge and an opportunity for the development of new methods for the regioselective functionalization of aromatic rings. The introduction of five different substituents onto a benzene (B151609) ring in a specific arrangement requires a sophisticated synthetic strategy, likely involving a combination of electrophilic aromatic substitution, directed ortho-metalation, and cross-coupling reactions.

Sustainable and Green Chemistry Approaches in 2,3 Dibromo 4 Ethoxy 5 Methoxybenzaldehyde Synthesis

Development of Environmentally Benign Bromination Methods

The introduction of two bromine atoms onto the aromatic ring of a benzaldehyde (B42025) precursor is a critical step in the synthesis of 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde. Traditionally, this has been achieved using elemental bromine (Br₂), a reagent that is highly toxic, corrosive, and volatile. wordpress.com Its use poses significant handling risks and contributes to the formation of hazardous byproducts like hydrobromic acid (HBr). wordpress.comgoogle.com Green chemistry principles have driven the development of safer and more environmentally friendly alternatives.

Alternative brominating agents that are solid and therefore easier and safer to handle have gained prominence. N-bromosuccinimide (NBS) is a widely used substitute for liquid bromine in various electrophilic substitution and addition reactions. wordpress.comcambridgescholars.com Another example is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been successfully used for the bromination of a range of aromatic substrates under more benign conditions. researchgate.net

Furthermore, methods that generate the brominating species in situ are highly desirable as they avoid the handling of bulk bromine. These often involve the oxidation of a stable bromide salt, such as sodium bromide (NaBr) or ammonium (B1175870) bromide (NH₄Br), using a green oxidant. cambridgescholars.com Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant in this context, as its only byproduct is water. google.com Systems like H₂O₂/NH₄Br in acetic acid have been shown to be effective for the bromination of anisoles and anilines. cambridgescholars.com An even greener approach involves using an aqueous system of I₂O₅-KBr at room temperature, which has proven effective for brominating various electron-rich aromatic compounds, including substituted benzaldehydes. researchgate.net

A comparative overview of traditional and greener bromination reagents is presented below.

| Reagent/System | Phase (at STP) | Key Advantages | Key Disadvantages (of Traditional Methods) |

| Elemental Bromine (Br₂) | Liquid | Highly reactive | Toxic, corrosive, volatile, generates HBr byproduct wordpress.com |

| N-Bromosuccinimide (NBS) | Solid | Easier to handle than Br₂ wordpress.com | Lower atom economy, produces succinimide (B58015) byproduct wordpress.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solid | Environmentally benign reagent, good yields researchgate.net | May require specific solvents |

| H₂O₂ / Bromide Salt | Liquid (in situ) | Green oxidant (water byproduct), avoids handling Br₂ google.com | May require acidic medium |

| I₂O₅-KBr in Water | Liquid (in situ) | Environmentally benign aqueous system, excellent regioselectivity researchgate.net | Requires stoichiometric oxidant |

Solvent Selection and Minimization

Solvents constitute a significant portion of the waste generated in chemical processes. whiterose.ac.uk Traditional bromination and other synthetic steps often employ hazardous solvents such as chloroform, dichloromethane, and glacial acetic acid. researchgate.netgoogle.com Green chemistry emphasizes the reduction of solvent use or the replacement of hazardous solvents with more sustainable alternatives. whiterose.ac.ukacs.org

Solvent selection guides, developed by pharmaceutical companies and academic groups, provide a framework for choosing greener solvents based on factors like environmental impact, health hazards, and safety. whiterose.ac.ukrsc.org These guides generally discourage the use of chlorinated hydrocarbons and dipolar aprotic solvents like N,N-dimethylformamide (DMF). whiterose.ac.uk

For the synthesis of substituted benzaldehydes, water is an ideal green solvent. google.com Its use eliminates the need for organic solvents, simplifying workup and reducing environmental impact. A patented method for synthesizing a related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), highlights the use of water as the reaction medium. google.com Where organic solvents are necessary, alcohols like methanol (B129727) and ethanol (B145695) are considered more acceptable choices than many other classes of solvents. rsc.org Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are also emerging as preferable alternatives to traditional ethers like tetrahydrofuran (B95107) (THF). whiterose.ac.uk

The following table summarizes the classification of common solvents according to green chemistry principles.

| Solvent Class | Examples | Green Chemistry Recommendation | Rationale |

| Chlorinated | Dichloromethane, Chloroform | Avoid | High toxicity, environmental persistence researchgate.netwhiterose.ac.uk |

| Dipolar Aprotic | DMF, NMP, DMAc | Avoid | High boiling points, reproductive toxicity whiterose.ac.uk |

| Ethers | Diethyl ether, THF | Use with caution | Peroxide formation, safety concerns whiterose.ac.uk |

| Alcohols | Methanol, Ethanol | Recommended | Lower toxicity, biodegradable rsc.org |

| Bio-based | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable sources, safer profile than THF whiterose.ac.uk |

| Water | H₂O | Highly Recommended | Non-toxic, non-flammable, environmentally benign google.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy is inherently less wasteful.

The traditional bromination of an aromatic ring using elemental bromine (Br₂) has a theoretical atom economy of less than 50% for the bromine atoms, as for every mole of Br₂ used, one mole ends up in the HBr byproduct. In contrast, methods that utilize bromide salts with an oxidant can, in principle, achieve higher atom economy for the halogen. For example, systems that regenerate the active brominating species from the HBr byproduct can significantly improve efficiency. google.com

The goal is to design a synthetic route where each step is highly efficient and selective, thereby minimizing waste at every stage. This approach aligns with the principles of process intensification, aiming for maximum output with minimal resource consumption.

Catalyst Design for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, offering pathways to reduce waste by enabling reactions with lower energy consumption, higher selectivity, and the use of less stoichiometric reagents. mdpi.com In the synthesis of this compound and its precursors, catalysts can be employed in multiple steps.

For the bromination step, the use of a catalyst can enhance selectivity and allow for milder reaction conditions. For example, the synthesis of a di-brominated vanillin (B372448) derivative (a structurally similar compound) was achieved using iron filings as a catalyst. mdpi.com

Q & A

Q. What are the key synthetic routes for 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via electrophilic substitution or condensation reactions. A common method involves bromination of a substituted benzaldehyde precursor under controlled conditions. For example, bromination of 4-hydroxy-5-methoxybenzaldehyde with bromine in acetic acid yields the dibrominated product. Optimization includes adjusting temperature (e.g., 0–25°C), solvent polarity (acetic acid or DMF), and stoichiometry of brominating agents to minimize side products . A representative synthetic route is:

| Starting Material | Reagents/Conditions | Key Intermediate |

|---|---|---|

| 4-Hydroxy-5-methoxybenzaldehyde | Br₂, Acetic Acid, 0–25°C | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde |

| Intermediate | Ethylation (e.g., ethyl bromide, K₂CO₃) | Target Compound |

Characterization via -NMR (aldehyde proton at δ 10.2–10.5 ppm) and LC-MS ensures purity .

Q. How can researchers confirm the regioselectivity of bromination in this compound?

Regioselectivity is determined by comparing experimental -NMR data with computational models (e.g., DFT calculations). The para- and meta-directing effects of methoxy and ethoxy groups influence bromine placement. X-ray crystallography (using SHELX programs ) can resolve positional ambiguities by mapping electron density around bromine atoms .

Q. What spectroscopic techniques are critical for characterizing this compound?

- -NMR : Identifies aldehyde protons (δ ~10.3 ppm) and methoxy/ethoxy groups (δ 3.8–4.2 ppm).

- -NMR : Confirms carbonyl carbon (δ ~190 ppm) and aromatic carbons (δ 110–150 ppm).

- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 323.97 (C₉H₈Br₂O₃) .

Advanced Research Questions

Q. How do substituents (ethoxy vs. methoxy) influence the compound’s reactivity in cross-coupling reactions?

The ethoxy group’s steric bulk and electron-donating nature can hinder Suzuki-Miyaura coupling compared to methoxy. Researchers should:

- Compare reaction rates using Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).

- Monitor byproducts via HPLC to assess selectivity.

- Use computational tools (e.g., Gaussian) to model transition states and electronic effects .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in antimicrobial or enzyme-inhibition data may arise from:

Q. How can crystallography (SHELX) improve structural analysis of this compound?

SHELXL refinement is critical for:

- Resolving disorder in ethoxy/methoxy groups.

- Calculating anisotropic displacement parameters for bromine atoms.

- Validating hydrogen bonding networks (e.g., aldehyde O–H⋯O interactions). Example workflow:

- Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation).

- Use SHELXT for structure solution and Olex2 for visualization .

Q. What mechanistic insights can be gained from studying its oxidation/reduction behavior?

- Oxidation : Aldehyde → carboxylic acid (KMnO₄, acidic conditions). Monitor via TLC (Rf shift).

- Reduction : Aldehyde → alcohol (NaBH₄). Use -NMR to track δ 10.3 → δ 4.5 ppm.

- Kinetic studies : Compare rates under varying pH to elucidate electron-withdrawing effects of bromine .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.